molecular formula C18H14BrFN4OS3 B11966135 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11966135
M. Wt: 497.4 g/mol
InChI Key: HDRNQMSNAZMJKN-ZVBGSRNCSA-N
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Description

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the benzylthio group. The final steps involve the addition of the acetohydrazide moiety and the bromofluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit certain enzymes or proteins that are crucial for cancer cell proliferation. The thiadiazole ring and the benzylthio group play a significant role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Properties

Molecular Formula

C18H14BrFN4OS3

Molecular Weight

497.4 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H14BrFN4OS3/c19-14-6-7-15(20)13(8-14)9-21-22-16(25)11-27-18-24-23-17(28-18)26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25)/b21-9+

InChI Key

HDRNQMSNAZMJKN-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

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